N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-(4-Methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a 4-methoxyphenethyl group at the N1 position and a 2-oxo-pyrroloquinolinyl moiety at the N2 position. The 4-methoxyphenethyl substituent introduces lipophilicity, which may enhance membrane permeability, while the oxalamide linker provides hydrogen-bonding capacity for target engagement .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-6-4-14(5-7-18)8-9-23-21(27)22(28)24-17-11-15-3-2-10-25-19(26)13-16(12-17)20(15)25/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTUBHMPSDCWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Biochemical Analysis
Biochemical Properties
It is known that this compound has potential inhibitory effects on certain coagulation factors, specifically factors Xa and XIa. This suggests that it may interact with these enzymes and potentially other biomolecules in the blood coagulation cascade.
Cellular Effects
Given its potential role as an inhibitor of coagulation factors Xa and XIa, it may influence cell function by affecting the blood coagulation cascade. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrroloquinoline moiety and an oxalamide functional group. Its chemical formula is represented as:
This structure contributes to its biological activity and interaction with various biological targets.
The biological activity of this compound involves multiple pathways:
- Inhibition of Coagulation Factors : Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolin have shown significant inhibition of coagulation factors such as Factor Xa and Factor XIa. These factors are critical in the coagulation cascade and represent important targets for anticoagulant therapies .
- Anticancer Activity : Some studies suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Factor Xa Inhibition | Coagulation | 3.68 | |
| Factor XIa Inhibition | Coagulation | 2.00 | |
| Cytotoxicity on Cancer Cells | Various Tumors | Varies (up to 10) |
Case Study 1: Anticoagulant Activity
In a study focused on the synthesis and evaluation of pyrrolo[3,2,1-ij]quinolin derivatives, it was found that specific modifications to the structure enhanced the inhibitory potency against Factor Xa and Factor XIa. The most potent derivative exhibited IC50 values of 3.68 µM for Factor Xa and 2 µM for Factor XIa. This indicates a promising avenue for developing new anticoagulant therapies based on this scaffold .
Case Study 2: Anticancer Potential
Another investigation into the anticancer properties of related compounds revealed that they could significantly reduce cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The target compound shares structural motifs with several oxalamide derivatives reported in recent literature. Below is a comparative analysis focusing on substituent variations, molecular properties, and synthesis insights.
Substituent Variations at the N1 Position
Key Observations :
- Lipophilicity : The 4-methoxyphenethyl group in the target compound offers greater flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 4-ethoxyphenyl in Evi5 or 4-methoxybenzyl in Evi7). This may improve bioavailability .
- Ethoxy groups are more susceptible to oxidative metabolism than methoxy .
Variations in the Pyrroloquinolinone Core
Key Observations :
- Position of Oxo Group : The 2-oxo group in the target compound distinguishes it from the 4-oxo derivatives (Evi5, Evi7, Evi8). This positional change could alter binding interactions in enzymatic pockets .
- Hybrid Structures : Evi8 incorporates a furan ring and hydroxyethyl group, demonstrating the versatility of oxalamide derivatives in accommodating diverse pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
